molecular formula C16H23ClN4O3 B12783239 Itasetron hydrochloride monohydrate CAS No. 138602-61-6

Itasetron hydrochloride monohydrate

Cat. No.: B12783239
CAS No.: 138602-61-6
M. Wt: 354.8 g/mol
InChI Key: UZOZFPGVCIJZKM-WLYHRQBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of itasetron hydrochloride monohydrate involves multiple steps, starting from commercially available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, often involving the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Itasetron hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced pharmacological properties .

Scientific Research Applications

Itasetron hydrochloride monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Itasetron hydrochloride monohydrate exerts its effects by selectively antagonizing the 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking these receptors, this compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Itasetron hydrochloride monohydrate is unique due to its high bioavailability and long half-life, which allows for less frequent dosing compared to other similar compounds. Additionally, it has shown comparable efficacy to ondansetron at lower doses, making it a cost-effective alternative.

Properties

CAS No.

138602-61-6

Molecular Formula

C16H23ClN4O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrate;hydrochloride

InChI

InChI=1S/C16H20N4O2.ClH.H2O/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H;1H2/t10?,11-,12+;;

InChI Key

UZOZFPGVCIJZKM-WLYHRQBBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl

Origin of Product

United States

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